molecular formula C41H74N16O11 B1619341 Phosphate acceptor peptide CAS No. 93511-94-5

Phosphate acceptor peptide

Cat. No.: B1619341
CAS No.: 93511-94-5
M. Wt: 967.1 g/mol
InChI Key: AYCGGOLGQXQAQT-QJSOSHDRSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: Phosphate acceptor peptides can be synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically employs Fmoc (9-fluorenylmethyloxycarbonyl) chemistry for temporary protection of amino groups .

Industrial Production Methods: Industrial production of phosphate acceptor peptides often involves automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity. Post-synthesis, the peptides are cleaved from the resin and purified using high-performance liquid chromatography .

Chemical Reactions Analysis

Types of Reactions: Phosphate acceptor peptides primarily undergo phosphorylation reactions. In these reactions, a phosphate group is transferred from a donor molecule, such as adenosine triphosphate, to the peptide .

Common Reagents and Conditions: Phosphorylation reactions typically require the presence of a kinase enzyme and adenosine triphosphate as the phosphate donor. The reaction conditions often include a buffered aqueous solution with magnesium ions to stabilize the phosphate group .

Major Products: The major product of phosphorylation reactions involving phosphate acceptor peptides is the phosphorylated peptide. This modification can alter the peptide’s function and interactions with other molecules .

Mechanism of Action

Phosphate acceptor peptides exert their effects through phosphorylation. The kinase enzyme transfers a phosphate group from adenosine triphosphate to the peptide, typically at serine, threonine, or tyrosine residues. This modification can activate or deactivate the peptide’s function, influencing various cellular pathways .

Properties

IUPAC Name

(2S)-2-[[(2S)-1-[(2S)-1-[2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H74N16O11/c1-22(2)31(39(67)68)55-37(65)28-13-8-19-57(28)38(66)29-14-9-18-56(29)30(59)20-50-34(62)27(21-58)54-32(60)23(3)51-35(63)25(11-4-5-15-42)53-36(64)26(12-7-17-49-41(46)47)52-33(61)24(43)10-6-16-48-40(44)45/h22-29,31,58H,4-21,42-43H2,1-3H3,(H,50,62)(H,51,63)(H,52,61)(H,53,64)(H,54,60)(H,55,65)(H,67,68)(H4,44,45,48)(H4,46,47,49)/t23-,24-,25-,26-,27-,28-,29-,31-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYCGGOLGQXQAQT-QJSOSHDRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)NC(=O)C1CCCN1C(=O)C2CCCN2C(=O)CNC(=O)C(CO)NC(=O)C(C)NC(=O)C(CCCCN)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CO)C(=O)NCC(=O)N1CCC[C@H]1C(=O)N2CCC[C@H]2C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H74N16O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70239461
Record name Arginyl-arginyl-lysyl-alanyl-seryl-glycyl-prolyl-prolyl-valine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70239461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

967.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93511-94-5
Record name Arginyl-arginyl-lysyl-alanyl-seryl-glycyl-prolyl-prolyl-valine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093511945
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Arginyl-arginyl-lysyl-alanyl-seryl-glycyl-prolyl-prolyl-valine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70239461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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